cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol
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Overview
Description
cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol: is an organic compound characterized by the presence of an iodomethyl group and a dioxolane ring
Preparation Methods
The synthesis of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol typically involves the reaction of a suitable precursor with iodine and other reagents under specific conditions. One common method involves the use of a dioxolane derivative, which is reacted with iodomethane in the presence of a base to form the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final compound .
Chemical Reactions Analysis
cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group in the dioxolane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets and pathways. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dioxolane ring provides stability and can undergo ring-opening reactions under certain conditions, further contributing to its reactivity .
Comparison with Similar Compounds
cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol can be compared with other similar compounds, such as:
cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol: Similar in structure but with a bromomethyl group instead of an iodomethyl group.
cis-2-(Chloromethyl)-1,3-dioxolane-4-methanol: Contains a chloromethyl group, which affects its reactivity and applications.
trans-2-(Iodomethyl)-1,3-dioxolane-4-methanol: The trans isomer has different spatial arrangement, leading to variations in its chemical properties and reactivity.
Properties
CAS No. |
61508-55-2 |
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Molecular Formula |
C5H9IO3 |
Molecular Weight |
244.03 g/mol |
IUPAC Name |
[(2S,4R)-2-(iodomethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C5H9IO3/c6-1-5-8-3-4(2-7)9-5/h4-5,7H,1-3H2/t4-,5+/m1/s1 |
InChI Key |
NEIPZWZQHXCYDV-UHNVWZDZSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](O1)CI)CO |
Canonical SMILES |
C1C(OC(O1)CI)CO |
Origin of Product |
United States |
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